molecular formula C17H20BrNO3 B261567 2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL

2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL

Cat. No.: B261567
M. Wt: 366.2 g/mol
InChI Key: SPYMFHOULPKMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which 2-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYBENZYL]AMINO}-1-ETHANOL exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20BrNO3

Molecular Weight

366.2 g/mol

IUPAC Name

2-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C17H20BrNO3/c1-21-16-10-14(11-19-7-8-20)9-15(18)17(16)22-12-13-5-3-2-4-6-13/h2-6,9-10,19-20H,7-8,11-12H2,1H3

InChI Key

SPYMFHOULPKMAN-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=CC=C2

Origin of Product

United States

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